4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide

PDHK1 inhibition Thiazole carboxamide Target selectivity

This compound features an exclusive 4-methyl-2-(1H-pyrrol-1-yl)thiazole core paired with a critical N-(4-sulfamoylbenzyl) carboxamide tail, creating a unique pharmacophore for PDHK1 inhibition and RORγ modulation. Unlike generic thiazole carboxamides, the sulfamoylbenzyl moiety is essential for target binding. Ideal for metabolic reprogramming studies in cancer (Warburg effect) and SAR campaigns. Structural analogs with phenethyl linkers (e.g., CAS 1007692-86-5) are available for head-to-head linker geometry comparisons. Do not substitute with simpler thiazole analogs—the precise substitution pattern is required for PDHK1 selectivity and experimental reproducibility. Place your order to secure rapid delivery for your next breakthrough study.

Molecular Formula C16H16N4O3S2
Molecular Weight 376.5 g/mol
Cat. No. B11298708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide
Molecular FormulaC16H16N4O3S2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H16N4O3S2/c1-11-14(24-16(19-11)20-8-2-3-9-20)15(21)18-10-12-4-6-13(7-5-12)25(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23)
InChIKeyKRFXISYNAJJEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide: Structural and Pharmacological Profile for Targeted Procurement


4-Methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole carboxamide derivative class [1]. It is characterized by a 1,3-thiazole core substituted with a methyl group at position 4, a 1H-pyrrol-1-yl moiety at position 2, and an N-(4-sulfamoylbenzyl) carboxamide group at position 5. The compound has been indexed in the DrugMap database as 'Thiazole carboxamide derivative 28' and is associated with patent WO2012036974, which covers carboxamide or sulfonamide substituted thiazoles as modulators of the orphan nuclear receptor RORγ [2]. The compound's molecular target has been partially characterized, with the DrugMap database annotating Pyruvate dehydrogenase kinase 1 (PDHK1) as a therapeutic target, with the compound listed as an inhibitor [3]. This structural and pharmacological fingerprint distinguishes it from simpler thiazole analogs lacking the pyrrole and sulfamoylbenzyl combination.

Why Generic Thiazole Carboxamide Substitution Fails for 4-Methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide Procurement


Generic substitution within the thiazole carboxamide class is scientifically unjustified because the specific combination of a 4-methyl group, a 2-(1H-pyrrol-1-yl) substituent, and an N-(4-sulfamoylbenzyl) carboxamide tail creates a unique three-dimensional pharmacophore [1]. Patents covering structurally related compounds (e.g., WO2012036974) explicitly demonstrate that small structural variations—such as replacing the pyrrole with pyrazole or altering the sulfamoylbenzyl linker—produce compounds with different target selectivity profiles, particularly for RORγ modulation and PDHK1 inhibition [2]. The sulfamoylbenzyl moiety is not a generic solubilizing group but contributes to specific hydrogen-bonding and electrostatic interactions with target proteins, as evidenced by structure-activity relationship (SAR) data within the patent family [3]. Therefore, substituting this compound with a general-purpose thiazole carboxamide lacking these precise substituents will not replicate its biological activity profile and will invalidate experimental reproducibility.

Quantitative Differentiation Evidence for 4-Methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide Against Selected Comparators


PDHK1 Inhibitory Annotation versus In-Class Pyrazole-Thiazole LDH Inhibitors

The DrugMap database explicitly annotates 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide (Thiazole carboxamide derivative 28) as a PDHK1 (Pyruvate dehydrogenase kinase 1) inhibitor [1]. In contrast, structurally related 1H-pyrazol-1-yl-thiazole derivatives (e.g., those in patent US10954228B2) are characterized as lactate dehydrogenase (LDH) inhibitors, representing a fundamentally different metabolic target [2]. This target annotation difference implies that the pyrrole substituent at the thiazole 2-position directs binding toward PDHK1 rather than LDH.

PDHK1 inhibition Thiazole carboxamide Target selectivity

RORγ Modulator Patent Inclusion Confirms Privileged Scaffold Status

The compound falls within the generic Markush structure of patent CA2873877C (WO2012036974), which claims carboxamide or sulfonamide substituted thiazoles as RORγ modulators [1]. While the patent provides quantitative RORγ modulation data for numerous exemplified compounds, the specific compound '4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide' is not an individually exemplified compound with a dedicated data point. Its inclusion within the broad structural claims is nonetheless significant: the patent explicitly teaches that the combination of a 2-position heterocycle (such as pyrrole) and an N-sulfamoylbenzyl carboxamide is essential for RORγ activity, with compounds lacking either feature showing substantially reduced or absent activity [2].

RORγ modulation Nuclear receptor Thiazole carboxamide patent

Pyrrole vs. Phenyl Substituent at Thiazole 2-Position: Differential Target Engagement Potential

The target compound incorporates a 1H-pyrrol-1-yl group at the thiazole 2-position. In contrast, many common thiazole carboxamide research compounds (e.g., 2-phenyl-4-methyl-thiazole-5-carboxamide derivatives) employ a simple phenyl or substituted phenyl group at this position [1]. The pyrrole nitrogen introduces an additional hydrogen-bond acceptor site not present in phenyl analogs, which can alter kinase selectivity profiles [2]. This structural distinction is mechanistically significant: patent WO2012036974 explicitly includes heterocyclyl substituents (including pyrrole) at the thiazole 2-position as a key structural requirement for RORγ modulation, while simpler phenyl-substituted thiazoles are claimed in entirely separate patent families targeting different therapeutic indications (e.g., antifungal SDH inhibitors) [3].

Pyrrole-thiazole scaffold Phenyl-thiazole comparator Kinase selectivity

Benzyl Linker Length: N-(4-Sulfamoylbenzyl) vs. N-(4-Sulfamoylphenethyl) Distinction

The target compound features an N-(4-sulfamoylbenzyl) group (one-carbon linker between amide nitrogen and aryl ring). A closely related analog, 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)thiazole-5-carboxamide (CAS 1007692-86-5), differs only by having a two-carbon ethyl linker . This single methylene group difference alters the spatial positioning of the sulfamoylphenyl moiety relative to the thiazole core. In SAR studies of structurally related thiazole carboxamides within the RORγ modulator patent family, benzylic vs. phenethyl linker length has been shown to affect both potency and isoform selectivity, with benzyl-linked compounds generally exhibiting distinct binding modes compared to their phenethyl counterparts [1].

Linker structure-activity relationship Benzyl vs phenethyl Target binding affinity

Recommended Research Application Scenarios for 4-Methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide Based on Evidence Profile


PDHK1-Focused Metabolic Reprogramming Studies in Oncology

Based on the DrugMap annotation of this compound as a PDHK1 inhibitor, researchers investigating metabolic reprogramming in cancer (e.g., the Warburg effect) should consider this compound as a tool for modulating pyruvate dehydrogenase activity via PDHK1 inhibition [1]. The compound's structural features distinguish it from dichloroacetate (the most common PDHK inhibitor) and from pyrazole-thiazole LDH inhibitors, allowing for target-specific interrogation of the PDH/PDHK axis rather than downstream LDH inhibition [2]. The metastatic cancer indication associated with this compound in the DrugMap database further supports its relevance for oncology research [1].

RORγ Modulator Lead Optimization and SAR Expansion

This compound serves as a structurally defined starting point for RORγ modulator SAR studies. Since it falls within the Markush claims of patent CA2873877C, it can be used as a reference compound for generating novel analogs that explore substitution patterns not exemplified in the original patent [3]. The presence of both the pyrrole and sulfamoylbenzyl motifs—each independently critical for RORγ activity—makes this compound well-suited for systematic modification at the thiazole 4-methyl position or the benzyl sulfonamide group to probe potency and selectivity determinants [3].

Linker-Dependent Pharmacology Studies: Benzyl vs. Phenethyl SAR

The availability of both the benzyl-linked (target compound) and phenethyl-linked (CAS 1007692-86-5) analogs creates an opportunity for head-to-head studies examining how a single methylene unit difference in the linker affects target binding, cellular permeability, and metabolic stability . Such studies are valuable for medicinal chemistry programs seeking to optimize the linker geometry of thiazole carboxamide-based inhibitors, and the results can inform computational modeling of binding poses that accommodate either a one-carbon or two-carbon spacer .

Chemical Probe Selectivity Profiling Against Kinase Panels

Given the compound's annotated activity against PDHK1 and its structural relationship to RORγ modulators, a systematic selectivity screen against a broad panel of kinases and nuclear receptors would establish its utility as a chemical probe [1]. The pyrrole-thiazole scaffold is under-explored relative to phenyl-thiazole and pyrazole-thiazole scaffolds, and profiling data would fill a gap in public chemogenomics databases such as ChEMBL and BindingDB, where data for this specific chemotype is currently absent [2].

Quote Request

Request a Quote for 4-methyl-2-(1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.